1,4-Dipropoxybenzene
Overview
Description
1,4-Dipropoxybenzene, also known as p-di-n-propoxybenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two propoxy groups are attached to the para positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dipropoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,4-Dipropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1,4-dipropoxybenzene varies depending on its application. For instance, as an acaricide, it causes paralysis and death of mites by disrupting their nervous system. This effect is not mediated through acetylcholinesterase inhibition, suggesting a different molecular target or pathway . Further research is needed to fully elucidate its mechanism of action in other contexts.
Comparison with Similar Compounds
- 1,4-Diallyloxybenzene
- 1,3-Diethoxybenzene
- 1-Allyloxy-4-propoxybenzene
Comparison: 1,4-Dipropoxybenzene is unique due to its specific substitution pattern and the presence of propoxy groups. Compared to 1,4-diallyloxybenzene and 1,3-diethoxybenzene, it exhibits different reactivity and biological activity. For example, 1,4-diallyloxybenzene and 1-allyloxy-4-propoxybenzene have shown promising acaricidal activity, whereas 1,3-diethoxybenzene affects host choice of mites . The unique properties of this compound make it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-dipropoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBRBFJGLGYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334497 | |
Record name | 1,4-Dipropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-41-7 | |
Record name | 1,4-Dipropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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